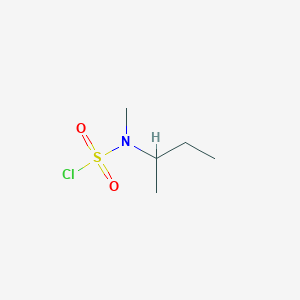

N-butan-2-yl-N-methylsulfamoyl chloride

Description

Contextualization within the Broader Field of Sulfamoyl Chloride Chemistry

Sulfamoyl chlorides (R1R2NSO2Cl) are a class of organosulfur compounds characterized by a sulfuryl chloride group attached to a nitrogen atom. They are highly reactive electrophiles and serve as versatile intermediates in the synthesis of a wide array of sulfonamides and other sulfur-containing compounds. The reactivity of the sulfamoyl chloride is centered on the sulfur-chlorine bond, which is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

This reactivity makes sulfamoyl chlorides indispensable reagents for introducing the sulfamide (B24259) functional group (R2N-SO2-NR'R''), a critical pharmacophore in medicinal chemistry. The resulting sulfonamides exhibit a broad spectrum of biological activities, which has led to their incorporation into numerous therapeutic agents. The general synthesis of sulfamoyl chlorides often involves the reaction of a secondary amine with sulfuryl chloride.

Significance of N-Alkyl-N-methylsulfamoyl Chlorides as Versatile Synthetic Intermediates

N-Alkyl-N-methylsulfamoyl chlorides, the subclass to which N-butan-2-yl-N-methylsulfamoyl chloride belongs, are particularly significant as synthetic intermediates. The presence of two distinct alkyl groups on the nitrogen atom allows for the fine-tuning of steric and electronic properties of the resulting molecules. This tunability is crucial in drug discovery and development, where subtle structural modifications can lead to significant changes in biological activity and pharmacokinetic profiles.

The N-alkyl-N-methylsulfamoyl chloride moiety can be readily reacted with primary or secondary amines to form N,N,N'-trisubstituted sulfamides. These structures are of great interest in medicinal chemistry due to their ability to act as bioisosteres of amides and esters, often with improved metabolic stability. The incorporation of a chiral substituent, such as the butan-2-yl group in the target compound, introduces a stereocenter, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

Overview of Current Academic Research Trajectories for this compound and Related Structures

While specific academic research on this compound is not readily found in the public domain, the research trajectories for structurally related N-disubstituted sulfamoyl chlorides provide insight into its potential applications. Current research in this area is heavily focused on the development of novel synthetic methodologies and the discovery of new biologically active compounds.

A significant area of investigation is the use of N-disubstituted sulfamoyl chlorides in the synthesis of novel inhibitors of enzymes such as kinases and proteases, which are key targets in oncology and virology. The sulfonamide group derived from these intermediates can form crucial hydrogen bonds with amino acid residues in the active sites of these enzymes.

Furthermore, research is ongoing into the development of more efficient and environmentally benign methods for the synthesis of sulfamoyl chlorides and their subsequent reactions. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste. The application of chiral N-disubstituted sulfamoyl chlorides in asymmetric synthesis is another active area of research, aiming to produce enantiomerically pure compounds with high selectivity. Given its chiral nature, this compound would be a prime candidate for such investigations.

Chemical Compound Data

Interactive Table of this compound and Related Compounds

| Compound Name | CAS Number | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | SMILES |

| This compound | Not Available | This compound | C5H12ClNO2S | 185.67 (Predicted) | CCC(C)N(C)S(=O)(=O)Cl |

| N-(butan-2-yl)-N-ethylsulfamoyl chloride | 1095075-62-9 bldpharm.com | N-butan-2-yl-N-ethylsulfamoyl chloride | C6H14ClNO2S bldpharm.com | 199.70 bldpharm.com | O=S(N(C(CC)C)CC)(Cl)=O bldpharm.com |

| N-Methylsulfamoyl chloride | 10438-96-7 bldpharm.com | methylsulfamoyl chloride sigmaaldrich.com | CH4ClNO2S bldpharm.com | 129.57 bldpharm.com | O=S(NC)(Cl)=O bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO2S/c1-4-5(2)7(3)10(6,8)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTLOAIFSSQAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095178-21-4 | |

| Record name | N-(butan-2-yl)-N-methylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Butan 2 Yl N Methylsulfamoyl Chloride and Analogous Derivatives

Direct Synthesis Approaches to the Sulfamoyl Chloride Moiety

Direct approaches typically involve the reaction of a secondary amine with a sulfurylating agent. These methods are valued for their straightforwardness in establishing the requisite S-N bond.

Routes Involving Amines and Chlorosulfonic Acid Derivatives

A primary and traditional method for synthesizing N,N-disubstituted sulfamoyl chlorides is the reaction of a secondary amine with a chlorosulfonic acid derivative, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is a direct and efficient way to form the sulfamoyl chloride. electronicsandbooks.com

The general reaction involves treating a secondary amine, such as N-methylbutan-2-amine, with sulfuryl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent is crucial and is typically an inert solvent like chloroform, benzene (B151609), or ether. electronicsandbooks.com

Reaction Scheme: R₂NH + SO₂Cl₂ → R₂NSO₂Cl + HCl

Reactions with aliphatic amines are generally completed within twelve hours, while aromatic amines may require longer reaction times, up to twenty-four hours. electronicsandbooks.com The products, tri- and tetra-substituted sulfamides, are typically colorless oils or white crystalline solids. electronicsandbooks.com

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Dialkylamine | Sulfuryl Chloride | Dialkylsulfamyl chloride | electronicsandbooks.com |

| Amine | Dansyl Chloride | N-substituted sulfonamide | nih.gov |

Strategies Employing Sulfamic Acid Precursors

Another direct route to sulfamoyl chlorides involves the use of sulfamic acid (H₃NSO₃) or its N-substituted derivatives. Direct chlorination of sulfamic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield sulfamoyl chloride. smolecule.com This method can offer a more controlled reaction environment. smolecule.com Furthermore, using sulfamic acid as a catalyst in reactions with chlorosulfonic acid has been shown to improve the synthesis of aromatic sulfonyl chlorides. google.com

| Precursor | Chlorinating Agent | Product | Reference |

| Sulfamic Acid | Thionyl Chloride | Sulfamoyl Chloride | smolecule.com |

| Sulfamic Acid | Phosphorus Pentachloride | Sulfamoyl Chloride | smolecule.com |

Indirect Synthetic Pathways for Sulfamoyl Chloride Scaffolds

Indirect methods offer alternative strategies, often leveraging highly reactive intermediates to construct the sulfamoyl chloride structure. These pathways can provide advantages in terms of reactivity and substrate scope.

Utilization of Chlorosulfonyl Isocyanate (CSI) as a Strategic Precursor

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly versatile and reactive reagent widely used for the introduction of the sulfamoyl moiety. tandfonline.comorgsyn.org Its reactivity stems from the polarization of the allene (B1206475) double bond by the strongly electronegative chlorosulfonyl group. beilstein-journals.org CSI reacts with a wide array of functional groups, including amines, alcohols, and olefins. tandfonline.com

Sulfamoyl chlorides can be generated in-situ from the reaction of CSI with formic acid. tcichemicals.comgoogle.comchemicalbook.com This reaction is highly exothermic and involves vigorous gas evolution (CO and CO₂), necessitating careful temperature control. google.comchemicalbook.com The process is thought to proceed through a reactive anhydride-type intermediate that collapses to form the sulfamoyl chloride. google.com The use of a carboxamide catalyst, such as N,N-dimethylformamide (DMF), can moderate the reaction, preventing dangerous thermal accumulation and allowing for safer, industrial-scale applications. google.com

This in-situ generation is particularly useful as the resulting sulfamoyl chloride can be used immediately in subsequent reactions without isolation. For instance, reacting CSI with an alcohol like t-butanol can generate an N-Boc-sulfamoyl chloride intermediate, which is then reacted with hydroxylamines to produce N-hydroxysulfamides. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Chlorosulfonyl Isocyanate | Formic Acid | Amide (e.g., DMF) | Sulfamoyl Chloride | google.com |

| Chlorosulfonyl Isocyanate | t-Butanol | - | N-Boc-sulfamoyl chloride | nih.gov |

The high reactivity of CSI is central to its utility in synthesis. Compounds containing active hydrogens typically react first at the isocyanate group to yield N-substituted sulfamoyl chlorides. orgsyn.org For example, the reaction of CSI with heterocyclic amines, such as 2-amino-4,6-dimethylpyrimidine, proceeds by the addition of the amine to the isocyanate group to form a urea-like intermediate which is a sulfamoyl chloride derivative. google.com This reaction is often carried out at low temperatures (0° to 5°C) in an inert solvent like tetrahydrofuran (B95107) or dichloromethane. google.com

Theoretical computations and experimental evidence suggest that the reaction of CSI with certain functional groups, like the carbonyl group in an imide, can proceed through a four-membered urethane (B1682113) ring intermediate, which then rearranges to form the final product. beilstein-journals.org While the addition to simple olefins can proceed through a stepwise mechanism involving a dipolar intermediate, reactions with more complex or electronically modified substrates may follow a concerted pathway. beilstein-journals.orgresearchgate.net The specific mechanism is influenced by the nature of the substrate, with factors like steric hindrance and electronic effects dictating the reaction course. researchgate.net

Oxidative Chlorosulfonation Methods for Alkyl Sulfamoyl Chlorides

The synthesis of N,N-disubstituted sulfamoyl chlorides, such as N-butan-2-yl-N-methylsulfamoyl chloride, is most commonly and directly achieved through the reaction of the corresponding secondary amine with sulfuryl chloride (SO₂Cl₂). While the term "oxidative chlorination" or "oxidative chlorosulfonation" is often applied to methods starting from lower oxidation state sulfur compounds like thiols or disulfides, the reaction with sulfuryl chloride is the standard and analogous process when starting from an amine. cbijournal.comorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the secondary amine (e.g., N-methylbutan-2-amine) on the electrophilic sulfur atom of sulfuryl chloride. This is typically performed in an inert aprotic solvent in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. rsc.org

The reaction proceeds as follows:

The nitrogen atom of the secondary amine acts as a nucleophile, attacking the sulfur atom of SO₂Cl₂.

A chloride ion is displaced, forming a sulfamoyl ammonium (B1175870) chloride intermediate.

A base removes the proton from the nitrogen atom, leading to the formation of the final N,N-disubstituted sulfamoyl chloride product and the protonated base.

This method is widely employed due to its efficiency and the ready availability of the starting materials. rsc.org The vast majority of sulfonamides are synthesized from sulfamoyl chlorides prepared via this fundamental transformation. rsc.org

| Reactant/Reagent | Role in Reaction | Chemical Formula |

|---|---|---|

| N-methylbutan-2-amine | Nitrogen source / Nucleophile | C₅H₁₃N |

| Sulfuryl Chloride | SO₂Cl source / Electrophile | SO₂Cl₂ |

| Triethylamine / Pyridine | Base / HCl Scavenger | (C₂H₅)₃N / C₅H₅N |

Advanced Catalytic Approaches for Sulfamoyl Chloride Synthesis

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and milder methods for constructing chemical bonds. In the context of sulfamoyl chloride synthesis and utilization, photoredox and electro-catalysis represent the cutting edge.

Photoredox-Catalyzed Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net While many photoredox methods focus on the activation of pre-synthesized sulfamoyl chlorides to generate sulfamoyl radicals for subsequent reactions like hydrosulfamoylation of alkenes, researchgate.net recent advancements have targeted the direct synthesis of sulfonamides from more fundamental building blocks, bypassing the need to isolate the sulfamoyl chloride intermediate.

A key advanced strategy involves the photoredox-mediated three-component reaction of an amine, sulfur dioxide (SO₂), and an aryl or alkyl radical precursor. acs.orgchemrxiv.org In this approach, a photocatalyst, upon excitation by visible light, initiates a radical cascade. For example, a nitrogen-centered radical can be generated from an amine derivative, which then traps gaseous SO₂ or a solid SO₂ surrogate (like DABSO) to form a sulfamoyl radical intermediate in situ. chemrxiv.org This highly reactive intermediate is then immediately used in a subsequent coupling reaction to form the final sulfonamide product. This method is conceptually novel as it achieves aminosulfonylation in a single step, representing a significant advancement over traditional multi-step procedures. acs.orgchemrxiv.org

| Feature | Classical Synthesis | Advanced Photoredox Synthesis |

|---|---|---|

| Starting Materials | Amine + SO₂Cl₂ | Amine + SO₂ + Radical Precursor |

| Key Intermediate | Isolated Sulfamoyl Chloride | In situ generated Sulfamoyl Radical |

| Number of Steps | Two (Chloride formation, then substitution) | One (Three-component coupling) |

| Reaction Conditions | Often requires base, inert atmosphere | Visible light, mild temperatures |

Electro-Catalytic Synthetic Routes

Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods, using electricity as a traceless reagent to drive oxidation and reduction reactions. While the direct electro-catalytic synthesis of sulfamoyl chlorides from secondary amines remains a largely underexplored field, related electrochemical transformations for the synthesis of sulfonamides have been successfully developed.

One prominent method involves the direct, metal-free electrochemical synthesis of sulfonamides from non-prefunctionalized arenes, SO₂, and amines. nih.govnih.gov In this process, the arene is first oxidized at the anode to form a radical cation. Concurrently, the amine reacts with SO₂ in the reaction medium to form an amidosulfinate intermediate. This amidosulfinate then acts as a nucleophile, attacking the arene radical cation. A subsequent oxidation step leads to the final sulfonamide product. nih.gov A key advantage of this method is that the amidosulfinate intermediate can serve a dual role as both the reactant and the supporting electrolyte, simplifying the reaction setup. nih.govnih.gov

Another approach is the electrochemical oxidative coupling of thiols and amines. acs.orgresearchgate.nettue.nl This method avoids the use of pre-functionalized and often toxic sulfonyl chlorides by directly forming the S-N bond through an electrically driven process. Although these methods yield sulfonamides directly, they represent the current state-of-the-art in applying electro-catalysis to the synthesis of this structural class and suggest potential future pathways for the direct synthesis of sulfamoyl chloride intermediates.

Consideration of Asymmetric Synthesis for Chiral this compound

The compound this compound is a chiral molecule. The source of its chirality is the stereocenter at the second carbon of the butan-2-yl group. Consequently, the compound can exist as two distinct enantiomers: (S)-N-butan-2-yl-N-methylsulfamoyl chloride and (R)-N-butan-2-yl-N-methylsulfamoyl chloride.

The synthesis of an enantiomerically pure form of this compound relies on a substrate-controlled approach. The most direct and practical method is to start the synthesis with an enantiomerically pure precursor, either (S)-N-methylbutan-2-amine or (R)-N-methylbutan-2-amine. The standard reaction with sulfuryl chloride occurs at the nitrogen atom and does not involve bond formation or breakage at the chiral carbon center. Therefore, the reaction is not expected to cause racemization or inversion of the existing stereocenter, and the chirality of the starting amine is directly transferred to the final sulfamoyl chloride product.

This strategy contrasts with more complex asymmetric syntheses found in organosulfur chemistry, such as those designed to create a stereogenic sulfur atom in sulfoxides or sulfonimidoyl chlorides. nih.govnih.govacs.org Those methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction that forms a new chiral center. For this compound, however, the synthetic challenge is not the creation of the stereocenter but the preservation of its pre-existing configuration, which is readily achieved by using an enantiopure starting material.

Reaction Mechanisms and Reactivity Profiles of N Butan 2 Yl N Methylsulfamoyl Chloride

Radical Reactions and Mechanistic Investigations

While the ionic, nucleophilic substitution pathway is the most common reaction manifold for sulfamoyl chlorides, they can also participate in radical reactions. Recent research has shown that sulfamoyl chlorides can be activated to generate sulfamoyl radicals, which can then engage in various transformations.

One method for generating sulfamoyl radicals involves the abstraction of the chlorine atom by a silyl (B83357) radical, often generated photochemically. acs.orgnih.gov For instance, using a photocatalyst like Eosin Y and a silyl radical precursor such as tris(trimethylsilyl)silane, N-substituted sulfamoyl chlorides can undergo hydrosulfamoylation of alkenes. organic-chemistry.org This process involves the generation of a sulfamoyl radical, its addition to the double bond of an alkene to form a carbon-centered radical, and subsequent hydrogen atom abstraction to yield the final aliphatic sulfonamide product. acs.orgnih.gov

Mechanistic investigations suggest that the activation of sulfamoyl chlorides via chlorine atom abstraction by a silyl radical is an efficient process. acs.orgnih.gov Another area of investigation involves the generation of nitrogen-centered radicals from related sulfamide (B24259) structures. Light-initiated homolysis of an N-Cl bond in an N-chlorosulfamide can produce a sulfamidyl radical. rsc.org This radical can then participate in intramolecular hydrogen atom transfer reactions, leading to site-selective C-H functionalization. rsc.orgrsc.org While this has been demonstrated for sulfamides, it points to the potential for N-butan-2-yl-N-methylsulfamoyl chloride to be a precursor to species that can undergo similar radical-mediated transformations.

These radical-based methods offer a complementary approach to the traditional nucleophilic substitution pathways for forming C-S and N-S bonds, expanding the synthetic utility of sulfamoyl chlorides like this compound.

In-Depth Analysis of this compound's Reaction Mechanisms and Reactivity Profiles

The specific chemical compound this compound has not been the subject of extensive investigation in publicly available scientific literature. Consequently, a detailed, data-rich analysis of its specific reaction mechanisms and reactivity profiles, as outlined in the requested sections, cannot be provided at this time.

While general principles of reactivity for sulfamoyl chlorides and the influence of sterically demanding alkyl groups can be discussed, a thorough examination of this compound in the context of photoredox-initiated transformations, hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay strategies, anomalous reaction pathways, and the specific stereoelectronic and steric effects of the butan-2-yl group remains speculative without direct experimental evidence.

Scientific understanding of chemical reactivity is built upon empirical data from peer-reviewed research. In the absence of such studies for this compound, any attempt to generate the requested in-depth article would fall short of the required standards of scientific accuracy and would be largely conjectural.

Future research may elucidate the specific chemical behaviors of this compound, at which point a comprehensive analysis as requested would be possible.

Computational and Theoretical Investigations of N Butan 2 Yl N Methylsulfamoyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for predicting molecular properties.

Electronic Structure, Geometry Optimization, and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like N-butan-2-yl-N-methylsulfamoyl chloride, which contains rotatable bonds, multiple energy minima corresponding to different conformers may exist.

Conformational analysis using DFT would involve systematically exploring the potential energy surface of the molecule to identify its various stable conformers and the energy barriers between them. The results of such an analysis would reveal the preferred spatial arrangement of the butan-2-yl and methyl groups relative to the sulfamoyl chloride moiety. The optimized geometries of different conformers would provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Conformer of this compound (DFT Calculation)

| Parameter | Value (Å or °) |

| S-Cl Bond Length | Value |

| S-N Bond Length | Value |

| S=O Bond Lengths | Value |

| C-N Bond Length | Value |

| N-S-Cl Bond Angle | Value |

| O-S-O Bond Angle | Value |

| C-N-S Dihedral Angle | Value |

| C-C-N-S Dihedral Angle | Value |

| Note: The values in this table are placeholders and represent the type of data that would be generated from a DFT geometry optimization. |

Molecular Orbital Analysis and Charge Distribution Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. DFT calculations can be used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT calculations can predict the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of negative and positive electrostatic potential, indicating areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. The charge distribution can also be quantified by assigning partial atomic charges to each atom in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

For this compound, MD simulations would allow for a more comprehensive exploration of its conformational landscape by simulating the molecule's motion at a given temperature. This can reveal the accessible conformations and the transitions between them, providing a more realistic picture of the molecule's flexibility and behavior in a solution or other environments.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, including DFT, are crucial for understanding the mechanisms of chemical reactions. rsc.org These calculations can map out the entire reaction pathway, from reactants to products, by identifying key intermediates and transition states.

Calculation of Activation Energies and Reaction Pathways

By locating the transition state structure for a given reaction, quantum chemical calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org This information is vital for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For this compound, this could involve studying its reactions with various nucleophiles, where the sulfamoyl chloride group is the reactive center.

Prediction of Electrophilic and Nucleophilic Sites and Reactivity Descriptors

The electronic structure information obtained from quantum chemical calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack. As mentioned, MEP maps and partial atomic charges can identify electron-rich and electron-poor regions.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

For this compound, the sulfur atom is expected to be a primary electrophilic site due to its attachment to two electronegative oxygen atoms and a chlorine atom. Nucleophilic sites could include the oxygen atoms.

Hammett Equation Correlations and Quantitative Structure-Activity Relationships (QSAR) in Reactivity Studies

Computational and theoretical chemistry provide powerful tools for predicting the reactivity and biological activity of molecules like this compound. Among the most established methods are Hammett equation correlations and Quantitative Structure-Activity Relationship (QSAR) models. These approaches establish mathematical relationships between the structure of a compound and its chemical or biological properties.

Hammett Equation Correlations

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. nih.govlibretexts.org It is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects. libretexts.orgwikipedia.org

While this compound is not an aromatic compound in the sense of having a substituted benzene (B151609) ring directly influencing the reaction center for a classic Hammett study, the principles can be applied to understand the electronic effects on the sulfamoyl chloride moiety if aryl groups were introduced into the N-alkyl substituents.

For instance, in studies on the alkaline hydrolysis of aromatic sulfonyl chlorides, a positive ρ-value of +1.564 was obtained. rsc.org A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups. ic.ac.uk This is consistent with a reaction mechanism where a negative charge develops in the transition state, which is stabilized by electron-withdrawing substituents. wikipedia.org

To illustrate how a Hammett plot could be constructed for a hypothetical series of N-aryl-N-methylsulfamoyl chlorides, consider the following data table:

| Substituent (X) | σ (Sigma) Constant | Hypothetical log(k/k₀) |

| -NO₂ | 0.78 | 1.22 |

| -CN | 0.66 | 1.03 |

| -Cl | 0.23 | 0.36 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.27 |

| -OCH₃ | -0.27 | -0.42 |

This table is illustrative and based on typical sigma constants and a hypothetical reaction constant.

A plot of log(k/k₀) versus σ would yield a straight line with a slope equal to the reaction constant, ρ. Deviations from linearity in a Hammett plot can also provide valuable mechanistic insights, such as a change in the rate-determining step or reaction mechanism. wikipedia.orgic.ac.uk

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govqub.ac.uk These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. qub.ac.uk A general QSAR model can be expressed as:

Biological Activity = f(molecular descriptors)

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule, such as:

Electronic properties: (e.g., partial charges, dipole moment, electronegativity). nih.gov

Steric properties: (e.g., molecular volume, surface area, shape indices). qub.ac.uk

Hydrophobic properties: (e.g., logP, the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov

Topological properties: (e.g., connectivity indices that describe the branching of the molecule).

For this compound and its analogs, a QSAR study could be designed to predict a specific biological activity, such as enzyme inhibition. This would involve synthesizing a series of related compounds with variations in the N-alkyl groups and measuring their biological activity. Subsequently, various molecular descriptors would be calculated for each compound, and statistical methods like multiple linear regression (MLR) would be used to build a model. nih.govqub.ac.uk

A hypothetical QSAR study for a series of N-alkyl-N-methylsulfamoyl chlorides might yield a model like the following:

pIC₅₀ = c₁ (logP) + c₂ (Sterimol L) + c₃ (Dipole Moment) + constant

where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

logP represents the hydrophobicity of the molecule.

Sterimol L is a steric parameter that describes the length of a substituent.

Dipole Moment is an electronic descriptor.

c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The following table illustrates the type of data that would be used in such a QSAR study:

| Compound | pIC₅₀ | logP | Sterimol L | Dipole Moment (Debye) |

| Analog 1 | 5.2 | 2.1 | 4.5 | 3.1 |

| Analog 2 | 5.8 | 2.5 | 5.1 | 2.9 |

| Analog 3 | 4.9 | 1.8 | 4.2 | 3.5 |

| Analog 4 | 6.1 | 2.9 | 5.5 | 2.7 |

This table contains hypothetical data for illustrative purposes.

The predictive power of a QSAR model is assessed through validation techniques, such as cross-validation and external validation using a test set of compounds not included in the model's development. qub.ac.ukresearchgate.net A statistically robust QSAR model can then be used to predict the activity of newly designed compounds, guiding synthetic efforts toward more potent molecules. nih.gov

Synthetic Utility of N Butan 2 Yl N Methylsulfamoyl Chloride in Complex Molecule Synthesis

As a Key Reagent for Sulfonamide Bond Formation in Fine Chemical Synthesis

The primary application of N-butan-2-yl-N-methylsulfamoyl chloride lies in its role as an efficient electrophile for the introduction of the N-butan-2-yl-N-methylsulfamoyl moiety onto a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity is fundamental to its utility in the synthesis of fine chemicals and pharmaceutically relevant compounds.

Development of Methodologies for Constructing Diverse N-Substituted Sulfonamides

The synthesis of N-substituted sulfonamides using this compound typically proceeds via a classical nucleophilic substitution reaction. Methodologies have been developed to accommodate a diverse array of amine substrates, ranging from simple alkylamines to complex, functionalized anilines and heterocyclic amines. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can be critical in managing the solubility of reactants and influencing reaction rates.

Recent advancements have focused on enhancing the efficiency and scope of this transformation. For instance, the use of solid-supported bases can simplify purification by allowing for easy filtration to remove the base and its hydrochloride salt. Furthermore, microwave-assisted synthesis has been shown to accelerate the reaction, often leading to higher yields in shorter timeframes. researchgate.net

A representative set of conditions for the synthesis of various N-substituted sulfonamides using a generic sulfamoyl chloride is presented in the table below, illustrating the versatility of this approach.

| Amine Substrate | Base | Solvent | Reaction Conditions | Product |

| Aniline | Pyridine | Dichloromethane | Room Temperature, 12h | N-phenyl-N'-butan-2-yl-N'-methylsulfamide |

| Benzylamine | Triethylamine | Tetrahydrofuran (B95107) | 0 °C to Room Temperature, 6h | N-benzyl-N'-butan-2-yl-N'-methylsulfamide |

| Morpholine | Potassium Carbonate | Acetonitrile (B52724) | Reflux, 8h | 4-(N-butan-2-yl-N-methylsulfamoyl)morpholine |

| 2-Aminopyridine | Sodium Hydride | N,N-Dimethylformamide | Room Temperature, 4h | N-(pyridin-2-yl)-N'-butan-2-yl-N'-methylsulfamide |

Applications in Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex, biologically active molecule at a late step in its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is well-suited for LSF due to its reactivity under relatively mild conditions, which helps to preserve the integrity of other functional groups within the complex substrate. researchgate.netnih.gov

The introduction of the N-butan-2-yl-N-methylsulfamoyl group can significantly modulate the physicochemical properties of a parent molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. For example, the sulfonamide moiety can act as a bioisostere for a carboxylic acid or an amide, potentially leading to enhanced target binding or improved cell permeability.

Role in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling Processes for Aryl Sulfonamides)

While the direct cross-coupling of sulfamoyl chlorides is not a commonly reported transformation, the synthesis of aryl sulfonamides can be achieved through palladium-catalyzed reactions where N-butan-2-yl-N-methylamine would be introduced in a subsequent step. A prominent method involves the palladium-catalyzed coupling of an arylboronic acid with a sulfur dioxide surrogate, which generates an arylsulfonyl chloride in situ. nih.govuconn.edu This intermediate can then be reacted with N-butan-2-yl-N-methylamine to afford the desired N-aryl-N'-butan-2-yl-N'-methylsulfamide.

This two-step, one-pot procedure allows for the convergent synthesis of a wide array of aryl sulfonamides with diverse substitution patterns on the aromatic ring. The palladium catalyst, often in conjunction with a specialized ligand, facilitates the formation of the carbon-sulfur bond under mild conditions, tolerating a broad range of functional groups. organic-chemistry.orgnih.gov

The general scheme for this process is as follows:

Palladium-Catalyzed Sulfonylation: Ar-B(OH)₂ + SO₂ source + Chloride source --(Pd catalyst, Ligand)--> Ar-SO₂Cl

Amination: Ar-SO₂Cl + HN(CH₃)(butan-2-yl) --(Base)--> Ar-SO₂N(CH₃)(butan-2-yl)

This methodology provides a powerful alternative to traditional methods for aryl sulfonamide synthesis, which often require harsh conditions and may suffer from poor regioselectivity.

Cyclization and Heterocycle Synthesis Involving the Sulfamoyl Moiety

The sulfamoyl moiety can participate in intramolecular cyclization reactions to form a variety of sulfur- and nitrogen-containing heterocycles. While specific examples utilizing this compound are not extensively documented, the reactivity principles can be inferred from related systems. For instance, in the synthesis of certain cyclohexene (B86901) derivatives bearing a sulfamoyl group, an intramolecular cyclization has been observed as a competing reaction pathway. acs.org This suggests that under appropriate conditions, the nitrogen of the sulfonamide can act as a nucleophile, attacking an electrophilic center within the same molecule to forge a new heterocyclic ring.

The propensity for cyclization is dependent on several factors, including the length and flexibility of the linker connecting the sulfamoyl group to the reactive site, the nature of the electrophilic partner, and the reaction conditions. Lewis acids or other activating agents can be employed to promote the cyclization. This strategy holds potential for the synthesis of novel heterocyclic scaffolds for biological screening.

Stereoselective Transformations Utilizing the Inherent Chirality of the Butan-2-yl Group

The presence of a stereocenter in the butan-2-yl group of this compound introduces the element of chirality, which can be exploited in stereoselective synthesis. When this chiral reagent is reacted with a prochiral substrate, the butan-2-yl group can act as a chiral auxiliary, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one diastereomer over the other. osi.lv

For example, in reactions involving the addition of a nucleophile to a molecule containing the chiral sulfamoyl group, the stereocenter on the butan-2-yl moiety can direct the approach of the nucleophile, resulting in a diastereoselective transformation. The newly formed stereocenter's configuration would be influenced by the existing chirality of the auxiliary.

The effectiveness of the chiral induction depends on the proximity of the chiral auxiliary to the reacting center and the specific reaction conditions. After the desired stereoselective transformation, the chiral auxiliary can, in principle, be cleaved and recovered, although this is not a common practice with this particular sulfamoyl chloride. The development of synthetic routes that leverage the inherent chirality of this compound is an area of ongoing interest for the asymmetric synthesis of complex molecules. scielo.org.mx

Synthesis and Reactivity of N Butan 2 Yl N Methylsulfamoyl Chloride Analogues and Derivatives

Systematic Modification of N-Alkyl Substituents and Their Impact on Reactivity and Selectivity

The reactivity and selectivity of sulfamoyl chlorides are significantly influenced by the nature of the N-alkyl substituents. Steric hindrance and electronic effects play crucial roles in determining the outcome of their reactions, typically with nucleophiles like amines and alcohols.

In the case of N-butan-2-yl-N-methylsulfamoyl chloride, the presence of a secondary butyl group (butan-2-yl) and a methyl group creates a specific steric and electronic environment around the nitrogen atom.

Key Research Findings:

Steric Hindrance: Increasing the steric bulk of the N-alkyl groups generally decreases the rate of reaction with nucleophiles. For instance, replacing the methyl group with a larger alkyl group would likely slow down the reaction due to increased steric hindrance around the sulfur atom. Conversely, smaller alkyl groups would lead to a more reactive compound.

Electronic Effects: The electron-donating nature of alkyl groups can influence the electrophilicity of the sulfur atom. While alkyl groups are generally considered electron-donating, their impact on the reactivity of the sulfamoyl chloride is often overshadowed by steric effects.

Selectivity: In reactions with molecules containing multiple nucleophilic sites, the steric and electronic properties of the N-alkyl substituents can direct the reaction to a specific site. For example, a bulkier sulfamoyl chloride might selectively react with a less sterically hindered primary amine over a more hindered secondary amine.

| N-Alkyl Substituent 1 | N-Alkyl Substituent 2 | Predicted Relative Reactivity | Rationale |

|---|---|---|---|

| Methyl | Methyl | High | Low steric hindrance |

| Methyl | Ethyl | Moderate-High | Slight increase in steric hindrance |

| Methyl | iso-Propyl | Moderate | Increased steric hindrance |

| Methyl | sec-Butyl (butan-2-yl) | Moderate | Significant steric hindrance from the sec-butyl group |

| tert-Butyl | Methyl | Low | High steric hindrance from the tert-butyl group |

Variation of the Halogen Atom in the Sulfamoyl Halide Moiety

The nature of the halogen atom in the sulfamoyl halide significantly affects its reactivity. The reactivity of halogens generally decreases down the group in the periodic table. libretexts.orgstudymind.co.uk This trend is also observed in sulfamoyl halides.

Comparative Reactivity:

Sulfamoyl Fluorides: Due to the strong S-F bond, sulfamoyl fluorides are generally more stable and less reactive than their chloride counterparts. nih.gov They are more resistant to hydrolysis and thermolysis. nih.gov

Sulfamoyl Chlorides: These are the most commonly used sulfamoyl halides due to their optimal balance of reactivity and stability. enamine.net They react readily with a wide range of nucleophiles under mild conditions. enamine.net

Sulfamoyl Bromides and Iodides: These are more reactive than sulfamoyl chlorides but are also less stable. Their increased reactivity can sometimes lead to a lack of selectivity and the formation of side products.

| Sulfamoyl Halide | Bond Strength (S-X) | Predicted Reactivity | Predicted Stability |

|---|---|---|---|

| Fluoride | High | Low | High |

| Chloride | Moderate | Moderate | Moderate |

| Bromide | Low | High | Low |

| Iodide | Very Low | Very High | Very Low |

Introduction of Additional Functionalities on the Butan-2-yl Scaffold and their Synthetic Implications

The introduction of additional functional groups onto the butan-2-yl scaffold of this compound can open up new synthetic possibilities. These functionalities can be used to attach the molecule to other substrates, modify its physical properties, or introduce new reactive sites.

Synthetic Strategies and Implications:

Hydroxyl Groups: A hydroxyl group on the butan-2-yl chain could act as an internal nucleophile, potentially leading to the formation of cyclic sulfamidates. researchgate.net It could also serve as a handle for further functionalization.

Amino Groups: An additional amino group could lead to the formation of bis-sulfonamides or be used for orthogonal ligation strategies.

Unsaturated Bonds: The presence of a double or triple bond would allow for a variety of addition reactions, such as hydrogenation, halogenation, or click chemistry.

The synthesis of such functionalized analogues would typically involve starting with a functionalized butan-2-ylamine derivative, which is then reacted with sulfuryl chloride or a related reagent.

Comparative Reactivity Studies with Other Sulfamoyl Chlorides and Sulfonyl Chlorides

Sulfamoyl chlorides and sulfonyl chlorides are both important classes of reagents for the synthesis of sulfonamides and related compounds. magtech.com.cn However, they exhibit different reactivity profiles.

Key Differences in Reactivity:

Electrophilicity: Generally, the sulfur atom in sulfonyl chlorides is more electrophilic than in sulfamoyl chlorides due to the electron-withdrawing nature of the aryl or alkyl group directly attached to the sulfur, compared to the nitrogen atom in sulfamoyl chlorides.

Reaction Rates: Consequently, sulfonyl chlorides often react faster with nucleophiles than sulfamoyl chlorides.

Stability of Products: The resulting sulfonamides from sulfonyl chlorides (R-SO2-NR'R") and sulfamoyl chlorides (R2N-SO2-NR'R") have different properties. The former are generally more stable.

Research Findings:

Studies have shown that sulfonyl fluorides are more thermally and chemically robust when compared to sulfonyl chlorides. nih.gov

The reactivity of sulfonyl chlorides can be tuned by the substituents on the aromatic ring or alkyl chain. sigmaaldrich.com Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.

Sulfamoyl chlorides, like N-(tert-Butoxycarbonyl)sulfamoyl chloride, can be designed to introduce protecting groups in the same synthetic step, simplifying product purification. enamine.net

| Compound Class | General Structure | Relative Electrophilicity of Sulfur | Typical Reactivity with Amines |

|---|---|---|---|

| Aryl Sulfonyl Chloride | Ar-SO₂Cl | High | High |

| Alkyl Sulfonyl Chloride | R-SO₂Cl | Moderate-High | Moderate-High |

| N,N-Dialkylsulfamoyl Chloride | R₂N-SO₂Cl | Moderate | Moderate |

Advanced Analytical Methodologies for in Situ Reaction Monitoring and Purity Assessment

Chromatography Techniques for Reaction Progression Monitoring and Purity Determination

Chromatographic methods are fundamental for separating the target compound from starting materials, intermediates, and byproducts, thereby allowing for both qualitative and quantitative analysis throughout the chemical synthesis.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For sulfamoyl chlorides, GC can be employed to monitor the disappearance of volatile starting materials and the appearance of the product. When coupled with a mass spectrometer (GC-MS), it provides structural information, aiding in the unequivocal identification of peaks in the chromatogram.

However, a significant challenge in the GC analysis of sulfamoyl chlorides is their potential for thermal degradation within the hot injector or column, which can lead to inaccurate quantification and the appearance of artifact peaks. nih.govcore.ac.uk To mitigate this, derivatization is often employed. For instance, the sulfamoyl chloride can be converted into a more thermally stable derivative, such as a sulfonamide, prior to analysis. nih.govcore.ac.uk

Key Considerations for GC-MS Analysis:

Column Selection: A non-polar or medium-polarity column, such as one with a poly(5% diphenyl/95% dimethylsiloxane) stationary phase, is typically suitable for the separation of the reactants and products. core.ac.uk

Injector Temperature: Optimization of the injector temperature is critical to prevent thermal decomposition. A lower temperature that still allows for efficient volatilization is preferred.

Derivatization: If thermal lability is an issue, derivatization with an amine (e.g., diethylamine) can yield a more robust sulfonamide for analysis. core.ac.uk

Below is a table summarizing typical GC-MS parameters that could be adapted for the analysis of a reaction mixture containing N-butan-2-yl-N-methylsulfamoyl chloride.

Table 1: Illustrative GC-MS Parameters for Sulfamoyl Chloride Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Injector Temperature | 250 °C (Optimization may be required) |

| Carrier Gas | Helium |

| Oven Program | Initial: 50 °C, hold 1 min; Ramp: 25 °C/min to 300 °C, hold 3 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is often more suitable for the analysis of thermally sensitive or less volatile compounds like this compound. LC methods can be readily used to monitor reaction progress by taking aliquots from the reaction mixture at various time points and analyzing them directly (after appropriate dilution).

Coupling LC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. It allows for the monitoring of the molecular ions of the reactants, intermediates, and the final product, offering a clear picture of the reaction kinetics and profile. Various ionization techniques, such as electrospray ionization (ESI), can be used, typically in positive ion mode for this class of compounds. nih.gov

Advantages of LC-MS for Reaction Monitoring:

Ambient Temperature Analysis: Avoids the thermal degradation issues associated with GC.

High Sensitivity and Selectivity: Allows for the detection of trace impurities and intermediates.

Direct Analysis: Minimal sample preparation is often required.

The following table provides a hypothetical set of LC-MS parameters for monitoring the synthesis of this compound.

Table 2: Representative LC-MS Parameters for Reaction Monitoring

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with formic acid or ammonium (B1175870) formate) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| MS Detector | ESI in Positive Ion Mode |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) |

Real-Time Spectroscopic Monitoring (e.g., In-Situ FTIR) for Kinetic and Mechanistic Studies

For a detailed understanding of reaction kinetics and mechanisms, real-time monitoring techniques are invaluable. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the continuous monitoring of a reaction as it occurs, without the need for sampling. mt.com

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the infrared spectrum of the reaction mixture can be recorded continuously. This allows for the tracking of the concentration of reactants, intermediates, and products by monitoring the changes in their characteristic vibrational bands. For the synthesis of a sulfamoyl chloride, one could monitor the disappearance of the starting amine and the appearance of the characteristic S=O stretching bands of the sulfamoyl chloride product. mt.com

Benefits of In-Situ FTIR:

Real-Time Data: Provides immediate feedback on the reaction's progress.

Kinetic Information: Allows for the determination of reaction rates and orders. fiveable.me

Mechanistic Insights: Can help identify transient intermediates. mt.com

Process Safety and Control: Enables better control over reaction parameters and helps identify any deviations from the expected reaction pathway. azom.com

The table below outlines key IR frequencies that would be relevant for monitoring the formation of this compound.

Table 3: Key Infrared Bands for In-Situ FTIR Monitoring

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| Starting Amine (N-H) | Stretch | 3300-3500 | Decrease |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370-1390 | Increase |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1170-1190 | Increase |

| Sulfonyl Chloride (S-Cl) | Stretch | 550-650 | Increase |

By leveraging these advanced analytical methodologies, a comprehensive understanding of the synthesis of this compound can be achieved, leading to improved process control, higher purity, and greater efficiency.

Future Research Directions and Emerging Trends in N Butan 2 Yl N Methylsulfamoyl Chloride Chemistry

Development of Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly central to the development of new synthetic methodologies. For sulfamoyl chlorides, this involves a shift away from hazardous reagents and solvents towards more benign alternatives. Future research on N-butan-2-yl-N-methylsulfamoyl chloride will likely prioritize the development of sustainable synthetic protocols that minimize waste, reduce energy consumption, and enhance safety.

One promising avenue is the adoption of continuous flow chemistry. nih.govrsc.org Flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, which can lead to higher yields, enhanced selectivity, and safer operation, particularly for highly exothermic reactions often associated with the synthesis of sulfonyl chlorides. nih.govrsc.org The use of microreactors can provide ideal mixing conditions, further boosting chemoselectivity and reducing the need for catalysts. nih.gov Additionally, adapting these processes to use biocompatible or water-miscible solvents would not only reduce the environmental impact but also streamline subsequent biological testing by producing stock solutions directly from the reactor outlet. nih.gov

Efforts to improve the sustainability of related processes, such as the synthesis of aryl sulfonyl chlorides, have focused on reducing solvent volumes and increasing isolated yields through careful process optimization. mdpi.com Similar strategies could be applied to the synthesis of this compound to enhance its environmental profile.

Discovery of New Reactivity Modes and Unconventional Transformations

Beyond its traditional role as a precursor to sulfonamides, future research will aim to uncover novel reactivity modes for this compound. This could involve exploring its participation in unconventional transformations that lead to the formation of new and complex molecular architectures.

One area of inspiration could be the transformations of related sulfonyl chlorides. For example, methods have been developed for the in situ reduction of sulfonyl chlorides to generate sulfinamides, which are valuable intermediates in asymmetric synthesis. nih.govresearchgate.net Applying similar reductive strategies to this compound could provide access to chiral N-butan-2-yl-N-methylsulfinamides, opening up new avenues in stereoselective chemistry. The exploration of its reactions with various nucleophiles, electrophiles, and radical species under different reaction conditions could lead to the discovery of unprecedented chemical transformations.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities has driven the development of automated and high-throughput synthesis platforms. Integrating the synthesis and reactions of this compound into such platforms would significantly accelerate the discovery of new derivatives with potential applications in various fields.

Continuous flow chemistry is particularly well-suited for automation. nih.gov Automated flow systems can enable the rapid synthesis of libraries of compounds by systematically varying reaction parameters and starting materials. nih.gov The development of an automated process for the synthesis of sulfamoylbenzamide analogues demonstrates the feasibility of this approach for related compound classes. nih.gov Such a system could be adapted for this compound to quickly generate a diverse range of sulfonamides for biological screening. Automated control of reaction conditions in continuous stirred-tank reactors (CSTRs) has also been successfully implemented for the scalable production of aryl sulfonyl chlorides, showcasing the potential for robust and automated manufacturing. mdpi.com

Fundamental Studies on Chirality Transfer and Stereocontrol in Reactions Involving the Butan-2-yl Moiety

The presence of a chiral butan-2-yl group in this compound makes it a valuable substrate for fundamental studies on chirality transfer and stereocontrol. Future research in this area will focus on understanding how the stereochemistry of the butan-2-yl moiety influences the outcome of reactions at the sulfamoyl chloride center and in subsequent transformations of the resulting sulfonamides.

These studies would involve systematic investigations of diastereoselective reactions, where the chiral center in the butan-2-yl group directs the formation of new stereocenters in the product. By elucidating the mechanisms of chirality transfer, it may be possible to design new stereoselective synthetic methods. This knowledge would be crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. While direct studies on this specific compound are not yet prevalent, the principles of asymmetric synthesis using chiral auxiliaries provide a strong foundation for this line of inquiry.

Q & A

Q. What are the recommended synthetic routes for N-butan-2-yl-N-methylsulfamoyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting secondary amines (e.g., N-methylbutan-2-amine) with sulfonyl chlorides under anhydrous conditions in solvents like dichloromethane or THF. Catalytic bases (e.g., triethylamine) enhance reactivity by neutralizing HCl byproducts. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and temperature (typically 0–25°C) . Key Parameters :

| Parameter | Typical Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | DCM, THF |

| Base | Et₃N, pyridine |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- FT-IR to identify S=O (1150–1300 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

- HPLC with UV detection (λ = 210–260 nm) to assess purity (>98% recommended for pharmacological studies).

Cross-validate with elemental analysis (C, H, N, S, Cl) .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use glass vials with PTFE-lined caps to avoid reactivity with plastics. Handle in a fume hood due to volatility and potential release of HCl vapors .

Advanced Research Questions

Q. How does the steric hindrance of the butan-2-yl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The branched butan-2-yl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies via stopped-flow NMR or computational modeling (DFT) can quantify activation barriers. Compare with linear analogs (e.g., n-butyl derivatives) to isolate steric effects . Example Data :

| Substituent | Relative Rate (vs. n-butyl) |

|---|---|

| Butan-2-yl | 0.45 ± 0.05 |

| n-Butyl | 1.00 |

Q. What experimental strategies resolve contradictions in reported stability data for sulfamoyl chlorides under aqueous conditions?

- Methodological Answer : Discrepancies arise from varying pH and trace moisture levels. Conduct controlled hydrolysis studies:

- Use buffered solutions (pH 2–12) to map degradation pathways.

- Monitor via LC-MS to identify intermediates (e.g., sulfonic acids or sulfonamides).

- Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. How can computational tools predict the biological activity of derivatives synthesized from this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) to assess binding stability. Pair with in vitro assays (e.g., enzyme inhibition) to correlate computational predictions with experimental IC₅₀ values .

Data Contradiction Analysis

- Synthesis Yields : Variations in reported yields (50–85%) may stem from differences in solvent purity or moisture control. Replicate reactions under strictly anhydrous conditions with freshly distilled solvents .

- Hydrolytic Stability : Conflicting half-life values (e.g., 2 vs. 8 hours at pH 7) highlight the need for standardized buffer preparation and rigorous exclusion of oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.